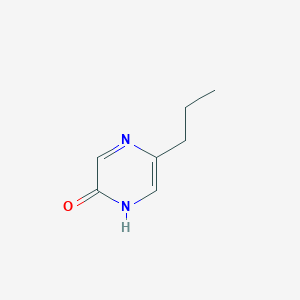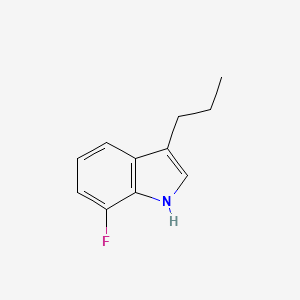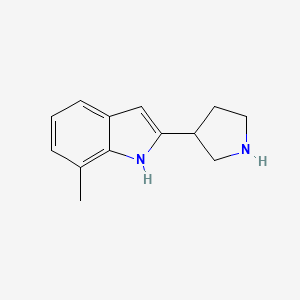
7-Methyl-2-(pyrrolidin-3-YL)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-(pyrrolidin-3-YL)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the 7th position and a pyrrolidinyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(pyrrolidin-3-YL)-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methylindole with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(pyrrolidin-3-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring or the pyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indoles, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
7-Methyl-2-(pyrrolidin-3-YL)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(pyrrolidin-3-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can engage in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1H-indole: Lacks the pyrrolidine group, making it less versatile in terms of chemical reactivity and biological activity.
2-(Pyrrolidin-3-YL)-1H-indole: Lacks the methyl group at the 7th position, which can influence its chemical properties and interactions.
7-Methyl-2-(pyrrolidin-2-YL)-1H-indole: Similar structure but with a different position of the pyrrolidine group, affecting its reactivity and biological activity.
Uniqueness
7-Methyl-2-(pyrrolidin-3-YL)-1H-indole is unique due to the specific positioning of the methyl and pyrrolidine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
7-methyl-2-pyrrolidin-3-yl-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-9-3-2-4-10-7-12(15-13(9)10)11-5-6-14-8-11/h2-4,7,11,14-15H,5-6,8H2,1H3 |
InChI Key |
DKXTUVYGLJKWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


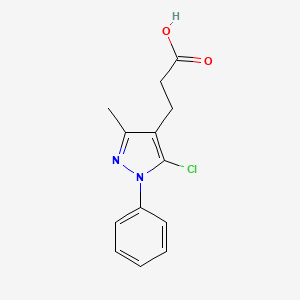
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
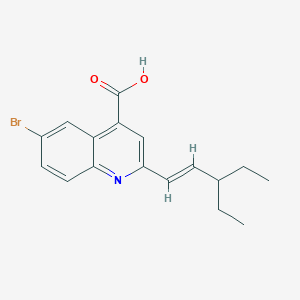
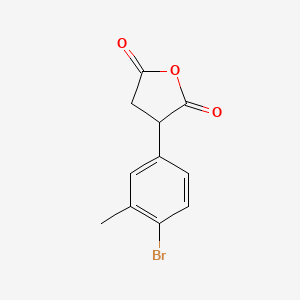
![(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13201580.png)

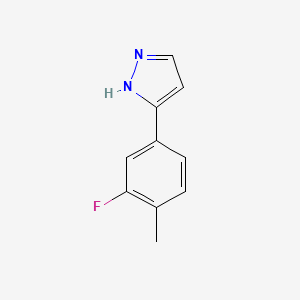
![Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201596.png)


![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13201605.png)
